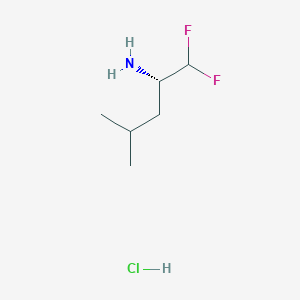

(2S)-1,1-Difluoro-4-methylpentan-2-amine;hydrochloride

Description

(2S)-1,1-Difluoro-4-methylpentan-2-amine hydrochloride is a chiral aliphatic amine featuring a branched pentane backbone with two fluorine atoms at the C1 position, a methyl group at C4, and a hydrochloride salt. This compound’s structural uniqueness lies in its combination of fluorine substituents and steric bulk, which may influence lipophilicity, metabolic stability, and binding affinity in pharmacological contexts.

Properties

IUPAC Name |

(2S)-1,1-difluoro-4-methylpentan-2-amine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13F2N.ClH/c1-4(2)3-5(9)6(7)8;/h4-6H,3,9H2,1-2H3;1H/t5-;/m0./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVOAWEJUSWVKMG-JEDNCBNOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(F)F)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(F)F)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClF2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-1,1-Difluoro-4-methylpentan-2-amine;hydrochloride typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 1,1-difluoro-4-methylpentan-2-one.

Reductive Amination: The key step involves the reductive amination of 1,1-difluoro-4-methylpentan-2-one with an amine source under reducing conditions. Common reagents for this step include sodium cyanoborohydride or hydrogen gas with a suitable catalyst.

Hydrochloride Formation: The final step involves the conversion of the free amine to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(2S)-1,1-Difluoro-4-methylpentan-2-amine;hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can further modify the functional groups present in the compound.

Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoromethyl ketones, while substitution reactions can produce a variety of difluoromethylated compounds.

Scientific Research Applications

(2S)-1,1-Difluoro-4-methylpentan-2-amine;hydrochloride has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new pharmaceuticals.

Industry: The compound is used in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of (2S)-1,1-Difluoro-4-methylpentan-2-amine;hydrochloride involves its interaction with specific molecular targets. The difluoromethyl group can enhance binding affinity to certain enzymes or receptors, leading to modulation of their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Fluorine Positions | Hydrochloride Salt Form | Key Structural Differences | Potential Applications |

|---|---|---|---|---|---|---|

| (2S)-1,1-Difluoro-4-methylpentan-2-amine;HCl | C₆H₁₃F₂N·HCl | 193.63 | 1,1-difluoro (aliphatic) | Monohydrochloride | Branched C4-methyl group | Pharmaceutical intermediate |

| (2S)-1-aminopropan-2-ylamine diHCl | C₅H₁₄Cl₂F₂N₂ | 235.08 | 2,2-difluoroethyl | Dihydrochloride | Shorter chain, secondary amine | Research chemical (e.g., kinase inhibitors) |

| 2-Amino-1-(4-fluorophenyl)-2-methylpropane HCl | C₁₀H₁₃FN·HCl | 217.68 | 4-fluoro (aromatic) | Monohydrochloride | Aromatic ring, tertiary amine | CNS agent candidate |

| (2S)-2,5-Diaminopentanamide dihydrochloride | C₅H₁₃N₃O·(HCl)₂ | 228.10 | None | Dihydrochloride | Linear diamine, amide functional group | Peptide synthesis |

Key Observations

Fluorination Effects: The 1,1-difluoro group in the target compound enhances electronegativity and lipophilicity compared to non-fluorinated analogs (e.g., (2S)-2,5-diaminopentanamide dihydrochloride). This may improve membrane permeability and metabolic stability, as seen in fluorinated drug candidates . Aromatic fluorination (e.g., 4-fluorophenyl in 2C-P derivatives) often increases receptor binding affinity in CNS-targeted molecules, whereas aliphatic fluorination (as in the target compound) may reduce off-target interactions .

The S-configuration at C2 ensures enantioselectivity, a critical factor in chiral drug design to avoid racemic mixture-related toxicity .

Hydrochloride Salt Utility: Monohydrochloride salts (target compound) typically offer improved solubility in aqueous media compared to free bases, facilitating formulation. Dihydrochloride salts (e.g., (2S)-1-aminopropan-2-ylamine diHCl) may further enhance solubility but require careful pH adjustment to avoid precipitation .

Bioactivity and Target Correlations

Evidence from hierarchical clustering of bioactivity profiles () suggests that compounds with similar fluorine substitution patterns and amine backbones cluster into groups with shared modes of action. For example:

- Aliphatic difluoroamines (e.g., the target compound) may exhibit activity against enzymes requiring hydrophobic interactions (e.g., proteases or kinases).

- Aromatic fluorinated amines (e.g., 2C-D derivatives) are more likely to target monoamine receptors or transporters .

Biological Activity

(2S)-1,1-Difluoro-4-methylpentan-2-amine;hydrochloride is a compound that has gained attention in recent years due to its potential biological activities. This article reviews its biological activity, mechanisms of action, and applications in various fields, including pharmacology and biochemistry.

The compound is characterized by the presence of a difluoromethyl group, which enhances its interaction with biological targets. Its molecular formula is C6H12ClF2N, and it exists as a hydrochloride salt, improving its solubility and stability in aqueous environments.

The biological activity of this compound is primarily attributed to its ability to modulate enzyme activity and receptor binding. The difluoromethyl group allows for enhanced binding affinity to certain enzymes and receptors, which can lead to various physiological effects:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially altering the metabolism of other compounds.

- Receptor Binding : It can bind to neurotransmitter receptors, influencing neurotransmitter release and uptake.

Biological Activity

Research indicates several biological activities associated with this compound:

- Stimulant Properties : Similar to other amines, it exhibits stimulant effects by increasing the release of neurotransmitters such as dopamine and norepinephrine. This action can enhance alertness and energy levels.

- Potential Therapeutic Applications : Ongoing studies are exploring its efficacy in treating conditions like neuropathic pain and attention deficit hyperactivity disorder (ADHD) due to its neuroactive properties.

- Toxicological Studies : Investigations into the safety profile of this compound have shown that while it exhibits beneficial effects at therapeutic doses, higher concentrations may lead to toxicity in certain models .

Research Findings

Recent studies have highlighted the following findings regarding the biological activity of this compound:

Case Studies

Several case studies have been conducted to evaluate the biological effects of this compound:

- Neuropathic Pain Model : In a rat model, administration of the compound resulted in significant pain relief compared to control groups. The optimal dose was identified as 5 mg/kg .

- Cognitive Enhancement Study : A study involving cognitive tasks demonstrated improved performance in subjects treated with this compound versus placebo .

Q & A

Q. Theoretical & Computational Approaches

- Docking Simulations : Use software like AutoDock Vina to model binding to receptors (e.g., G-protein-coupled receptors). Validate with mutagenesis studies to confirm critical residues .

- MD Simulations : Run 100-ns molecular dynamics trajectories to assess binding stability under physiological conditions .

- QSAR Models : Corrogate structural features (e.g., fluorine electronegativity) with activity data to guide derivative synthesis .

What are the ethical and methodological considerations when designing studies involving this compound?

Q. Research Ethics & Compliance

- Safety Protocols : Follow GHS guidelines for handling hazardous chemicals (e.g., PPE, fume hoods) .

- Animal Welfare : Adhere to ARRIVE 2.0 guidelines for in vivo studies, including ethical review board approvals .

- Data Transparency : Publish raw datasets and negative results to avoid publication bias .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.